Acetaminophen sulfate

Description

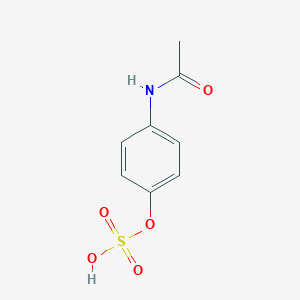

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32113-41-0 (mono-potassium salt) | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70143433 | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10066-90-7 | |

| Record name | Acetaminophen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10066-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOPHEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Landscape of Acetaminophen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, metabolic fate, and analytical considerations of acetaminophen sulfate, a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical Structure and Identification

This compound, also known as paracetamol sulfate, is the product of the phase II metabolic sulfation of acetaminophen. The addition of a sulfooxy group to the hydroxyl moiety of acetaminophen significantly increases its water solubility, facilitating its renal excretion.

Key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₈H₉NO₅S |

| IUPAC Name | (4-acetamidophenyl) hydrogen sulfate |

| CAS Number | 10066-90-7 |

| PubChem CID | 83939 |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O[1][2] |

| InChI | InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)[2] |

| InChIKey | IGTYILLPRJOVFY-UHFFFAOYSA-N[2] |

| Molecular Weight | 231.23 g/mol |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Metabolic Pathway: The Role of Sulfation

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[3][4][5] At therapeutic doses, glucuronidation and sulfation account for the majority of acetaminophen's elimination.

-

Glucuronidation: This is the primary metabolic route, accounting for approximately 50-70% of a therapeutic dose.[5]

-

Sulfation: This pathway metabolizes about 25-35% of a therapeutic dose of acetaminophen.[5]

-

Oxidation: A minor but critical pathway (5-15%) is oxidation by cytochrome P450 enzymes (primarily CYP2E1), which produces the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI, depletion of glutathione stores, and subsequent liver damage.

The sulfation of acetaminophen is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). The primary SULTs involved in this biotransformation in humans are SULT1A1, SULT1A3, and SULT1C4.[6][7] These enzymes transfer a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen.

The following diagram illustrates the major metabolic pathways of acetaminophen.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paracetamol - Wikipedia [en.wikipedia.org]

- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acetaminophen Sulfate for In Vitro Research

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acetaminophen sulfate, a primary metabolite of acetaminophen (paracetamol). It focuses on the procurement, characterization, and application of this compound in in vitro studies, reflecting the standard practices within the research and drug development community.

Introduction: The Role of this compound

Acetaminophen is a widely used analgesic and antipyretic drug. Its metabolism is a critical area of study, particularly in the context of hepatotoxicity associated with overdose. In humans, acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1] The sulfated conjugate, this compound, is a major, inactive metabolite resulting from the action of sulfotransferase (SULT) enzymes.[2] Studying this metabolite is essential for understanding acetaminophen's metabolic profile, drug-drug interactions, and the mechanisms of toxicity. For in vitro research, the use of a pure, well-characterized standard of this compound is paramount for obtaining reliable and reproducible results.

Procurement and Physicochemical Properties

While the enzymatic conversion of acetaminophen to its sulfate conjugate is a key metabolic pathway, detailed protocols for the direct chemical synthesis of this compound for laboratory use are not commonly published. The standard and recommended practice for researchers is to procure this compound as a high-purity reference standard from commercial suppliers. This ensures the material is well-characterized and suitable for sensitive in vitro assays. The metabolite is typically available as a stable potassium salt.

The key physicochemical properties of commercially available this compound Potassium Salt are summarized below.

Table 1: Physicochemical Properties of this compound Potassium Salt

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 32113-41-0 | [2][3][4][5] |

| Synonyms | 4-Acetamidophenol sulfate, APAP sulfate, Paracetamol sulfate | [2][3] |

| Molecular Formula | C₈H₈KNO₅S | [4] |

| Molecular Weight | 269.32 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity (HPLC) | ≥97% | [5] |

| Solubility | Soluble in water | [2][5] |

| Melting Point | 163 °C |[5] |

Chemical Synthesis: A Conceptual Overview

The chemical synthesis of this compound involves the sulfation of the phenolic hydroxyl group of acetaminophen. This transformation can be conceptually represented as the reaction of acetaminophen with a suitable sulfating agent.

Metabolism of Acetaminophen

At therapeutic doses, the majority of acetaminophen is detoxified through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Table 2: In Vivo Metabolism of Acetaminophen at Therapeutic Doses

| Metabolic Pathway | Percentage of Urinary Metabolites | Key Enzymes |

|---|---|---|

| Glucuronidation | 50–70% | UGT1A1, UGT1A6 |

| Sulfation | 25–35% | SULT1A1, SULT1A3, SULT1E1 |

| Oxidation (to NAPQI) | 5–15% | CYP2E1 (primarily) |

Data compiled from references[1].

The metabolic fate of acetaminophen is depicted in the signaling pathway below.

References

Acetaminophen sulfation pathway in human liver microsomes.

An In-depth Technical Guide to the Acetaminophen Sulfation Pathway in the Human Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP) is a widely utilized analgesic and antipyretic drug.[1] Its metabolism occurs predominantly in the liver, where it undergoes Phase I and Phase II biotransformation reactions.[2][3] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[1][4] The primary metabolic pathways for acetaminophen are glucuronidation and sulfation, which convert the drug into non-toxic, water-soluble metabolites that are readily excreted.[3][5][6]

This guide focuses on the sulfation pathway, a critical conjugation reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes.[5][7] This pathway involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen, forming acetaminophen sulfate.[1][8] Understanding the kinetics, regulation, and experimental methodologies associated with this pathway is crucial for drug development, toxicology studies, and clinical pharmacology. In humans, approximately 25-35% of a therapeutic dose of acetaminophen is eliminated as a sulfated conjugate.[1][6]

The Core Sulfation Pathway

The sulfation of acetaminophen is a detoxification reaction that increases the polarity of the molecule, facilitating its elimination from the body.[5][9] The reaction is dependent on the availability of both the SULT enzymes and the active sulfate donor, PAPS.[8][10]

Key Enzymes: Sulfotransferases (SULTs)

Cytosolic SULTs are the primary enzymes responsible for acetaminophen sulfation.[7][8] Systematic analysis has identified three major human SULTs that exhibit strong activity towards acetaminophen:

-

SULT1A1: Considered the primary enzyme for acetaminophen sulfation in the adult human liver.[8][11] It is also involved in the metabolism of a wide range of other phenolic xenobiotics.[8]

-

SULT1A3: This isoform is also capable of sulfating acetaminophen and is particularly abundant in the small intestine.[11]

-

SULT1C4: Shows the highest affinity (lowest Kₘ) for acetaminophen among the three major isoforms, though its expression is more prominent in the fetal liver.[1][11]

Other SULTs, such as SULT1E1 and SULT2A1, have also been shown to contribute to acetaminophen sulfation, particularly in the fetal liver.[5][6][9]

The Universal Sulfonate Donor: PAPS

The cosubstrate for the sulfation reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5][8] The availability of PAPS can be a rate-limiting factor for sulfation, especially at high acetaminophen doses when the pathway becomes saturated.[4][10][12] The synthesis of PAPS itself is dependent on the availability of inorganic sulfate, which is derived from dietary sources and the metabolism of sulfur-containing amino acids like cysteine.[12][13] Depletion of hepatic PAPS can lead to a metabolic shift towards other pathways, including the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4][13]

Quantitative Data

The following tables summarize key quantitative parameters of the acetaminophen sulfation reaction catalyzed by the primary human SULT isoforms.

Table 1: Kinetic Parameters of Human SULTs for Acetaminophen Sulfation [1]

| SULT Isoform | Kₘ (µM) |

|---|---|

| SULT1A1 | 407.9 |

| SULT1A3 | 634.6 |

| SULT1C4 | 172.5 |

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

Table 2: Acetaminophen-Sulphating Activity in Human Organ Cytosols [1][14]

| Organ | Specific Activity (pmol/min/mg protein) |

|---|---|

| Intestine | 134.8 ± 17.5 |

| Liver | 105.7 ± 15.2 |

| Lung | 25.4 ± 3.8 |

| Kidney | 16.9 ± 2.5 |

Activity was measured using 50 µM acetaminophen as the substrate.

Table 3: Optimal pH for Acetaminophen Sulfation by Human SULTs [1]

| SULT Isoform | Optimal pH Range |

|---|---|

| SULT1A1 | 6.5 - 8.0 |

| SULT1A3 | 9.5 (Distinct Optimum) |

| SULT1C4 | 7.0 - 8.5 |

Signaling Pathways and Workflows

Caption: The metabolic pathway of acetaminophen sulfation.

Caption: Experimental workflow for measuring SULT activity.

Caption: Transcriptional regulation of SULT gene expression.

Experimental Protocols

Protocol 1: Preparation of Human Liver Cytosol

This protocol is adapted from methods used for subcellular fractionation to isolate the cytosolic fraction containing SULT enzymes.[15][16][17]

-

Tissue Preparation: Obtain fresh or frozen human liver samples. Mince the weighed tissue on ice.

-

Homogenization: Transfer the minced tissue to a glass homogenizer with a Teflon pestle. Add 2-3 volumes (w/v) of ice-cold homogenization buffer (e.g., 250 mM Sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, pH 7.4). Homogenize with 6-10 passes.

-

Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Supernatant Collection: Carefully collect the supernatant (this is the S9 fraction, which contains both microsomal and cytosolic enzymes).

-

Ultracentrifugation: Transfer the S9 fraction to ultracentrifuge tubes and spin at 100,000 x g for 60 minutes at 4°C. This step pellets the microsomes.

-

Cytosol Isolation: The resulting supernatant is the cytosolic fraction. Carefully collect it, avoiding the microsomal pellet.

-

Protein Quantification: Determine the total protein concentration of the cytosol using a standard method like the Lowry or Bradford assay.

-

Storage: Aliquot the cytosol and store at -80°C until use.

Protocol 2: In Vitro Acetaminophen Sulfation Assay

This protocol describes a typical enzymatic assay to measure the sulfating activity of SULTs in the prepared liver cytosol.[1]

-

Reaction Mixture Preparation: Prepare a standard assay mixture in a final volume of 20-50 µL. The mixture should contain:

-

Buffer: 50 mM HEPES, pH 7.0 (or other pH depending on the SULT isoform being studied).

-

Reducing Agent: 1 mM Dithiothreitol (DTT).

-

Substrate: Acetaminophen at varying concentrations to determine kinetics (e.g., 10 µM to 1 mM).

-

Cofactor: 14-20 µM PAP[³⁵S] (radiolabeled for sensitive detection).

-

Enzyme Source: An appropriate amount of liver cytosol (e.g., 5-20 µg of total protein).

-

-

Initiation and Incubation: Pre-incubate the mixture (without PAPS) at 37°C for 3-5 minutes. Initiate the reaction by adding the PAP[³⁵S]. Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of a solvent like acetonitrile or by heat inactivation.

-

Separation of Product: Separate the radiolabeled product ([³⁵S]sulfated acetaminophen) from the unreacted [³⁵S]PAPS. This can be achieved using methods like thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of [³⁵S]sulfated acetaminophen formed using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the specific activity (e.g., in pmol of product formed per minute per mg of protein). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 3: Quantification of Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of acetaminophen and its metabolites.[18][19][20]

-

Sample Preparation:

-

To a small volume of plasma or incubation mixture (e.g., 25-100 µL), add an internal standard (e.g., a deuterated analog of acetaminophen).[18]

-

Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.

-

Vortex and then centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness or directly inject a portion for analysis.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., 3.0 µm, 2.1 x 100 mm).[18][20]

-

Employ a mobile phase gradient suitable for separating acetaminophen, this compound, and acetaminophen glucuronide. A common mobile phase consists of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.[18][20]

-

-

Mass Spectrometric Detection:

-

Use a tandem triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated after fragmentation. This provides high specificity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of acetaminophen and its metabolites.

-

Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Regulation and Clinical Relevance

The expression and activity of SULT enzymes are not static and can be influenced by various factors. The genes encoding SULTs are transcriptionally regulated by several nuclear receptors, including the pregnane X receptor (PXR), constitutive androstane receptor (CAR), and aryl hydrocarbon receptor (AhR).[21][22] These receptors can be activated by xenobiotics and endogenous molecules, leading to induction or suppression of SULT expression.

Furthermore, liver diseases such as steatosis and cirrhosis can significantly decrease sulfotransferase activity.[23][24] This reduction in metabolic capacity may alter the disposition of acetaminophen and other xenobiotics, potentially increasing the risk of adverse effects in these patient populations.[23]

Conclusion

The sulfation of acetaminophen in the human liver is a vital detoxification pathway mediated primarily by SULT1A1, SULT1A3, and SULT1C4. The efficiency of this pathway is dependent on both the enzymatic activity of these SULTs and the availability of the cofactor PAPS. The methodologies outlined in this guide, from cytosol preparation to kinetic assays and LC-MS/MS analysis, provide a robust framework for investigating this pathway. A thorough understanding of the quantitative aspects, regulatory mechanisms, and experimental protocols is essential for professionals in drug development and toxicology to accurately predict drug metabolism, assess hepatotoxicity risk, and understand interindividual variability in drug response.

References

- 1. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different mechanism of saturation of this compound conjugation in mice and rats [pubmed.ncbi.nlm.nih.gov]

- 13. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 14. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oyc.co.jp [oyc.co.jp]

- 18. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Sulfotransferase 1A1 (SULT1A1) in Acetaminophen Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver. One of the primary pathways for its detoxification at therapeutic doses is sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). Among the various SULT isoforms, SULT1A1 is a key player in the formation of acetaminophen sulfate, a non-toxic, water-soluble metabolite that is readily excreted.[1][2][3][4] This technical guide provides an in-depth examination of the role of SULT1A1 in acetaminophen sulfation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory processes. Understanding the intricacies of SULT1A1-mediated acetaminophen metabolism is crucial for assessing drug efficacy, predicting drug-drug interactions, and understanding interindividual variability in drug response and toxicity.[5]

Quantitative Data on SULT1A1-Mediated Acetaminophen Sulfation

The enzymatic activity of SULT1A1 in the sulfation of acetaminophen can be characterized by its kinetic parameters, which provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate. Furthermore, the relative contribution of SULT1A1 to overall acetaminophen metabolism highlights its physiological importance.

Table 1: Kinetic Parameters of SULT1A1 for Acetaminophen

| SULT Isoform | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) (mL/min/mg) | Reference |

| SULT1A1 | 394.20 ± 17.82 | 21.58 ± 0.29 | 0.05 | [2] |

| SULT1A1 | 407.9 | Not Reported | Not Reported | [6] |

| SULT1A3 | 634.6 | Not Reported | Not Reported | [6] |

| SULT1C4 | 172.5 | Not Reported | Not Reported | [6] |

| Fetal SULT1A1 | 2400 | Not Reported | Not Reported | [7] |

| Fetal SULT1A3/4 | 1500 | Not Reported | Not Reported | [7] |

| Fetal SULT1E1 | 1900 | Not Reported | Not Reported | [7] |

| Fetal SULT2A1 | 3700 | Not Reported | Not Reported | [7] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.

Table 2: Contribution of Sulfation to Acetaminophen Metabolism

| Population | Contribution of Sulfation | Primary SULT Isoforms | Reference |

| Adults | 30-44% of urinary metabolites | SULT1A1 | [4] |

| Neonates | ~60% of APAP metabolism | SULT1A1, SULT1A3 | [8] |

| Children | Higher than glucuronidation | SULT1A1, SULT2A1 | [9][10] |

| Fetal Liver | Major pathway | SULT1A3/4, SULT1A1, SULT1E1 | [7] |

Experimental Protocols

Recombinant SULT1A1 Enzyme Kinetic Assay

This protocol describes the determination of kinetic parameters for acetaminophen sulfation using purified recombinant human SULT1A1.

Materials:

-

Purified recombinant human SULT1A1 enzyme

-

Acetaminophen

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), [35S]-labeled (PAP[35S])

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

-

Thin-layer chromatography (TLC) plates

-

TLC solvent system (e.g., n-butanol:isopropanol:formic acid:water)[2]

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, a fixed concentration of purified SULT1A1 enzyme, and varying concentrations of acetaminophen (e.g., ranging from 0 to 4000 µM).[2][6]

-

Initiation: Pre-incubate the reaction mixtures at 37°C for a few minutes. Initiate the reaction by adding a fixed concentration of PAP[35S].

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[2]

-

Termination: Stop the reaction by heat inactivation (e.g., 100°C for 3 minutes) or by adding a quenching solution.[2]

-

Separation of Product: Spot the reaction mixtures onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the [35S]sulfated acetaminophen from the unreacted PAP[35S].[2]

-

Quantification: Scrape the radioactive spots corresponding to the sulfated product and quantify the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Calculate the initial reaction velocities at each acetaminophen concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]

Cell-Based Acetaminophen Sulfation Assay

This protocol outlines a method to assess acetaminophen sulfation in a cellular context using cultured cells that express SULT1A1, such as HepG2 human hepatoma cells or Caco-2 human intestinal epithelial cells.[6]

Materials:

-

Cultured cells (e.g., HepG2 or Caco-2)

-

Cell culture medium

-

Sulfate-free medium

-

[35S]Sulfate

-

Acetaminophen

-

Cell lysis buffer

-

TLC plates and solvent system

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the cells to a desired confluency in standard cell culture medium.

-

Metabolic Labeling: Replace the standard medium with sulfate-free medium and label the cells with [35S]sulfate for a specified period (e.g., 18 hours) to allow for the intracellular synthesis of PAP[35S].[6]

-

Acetaminophen Treatment: Add varying concentrations of acetaminophen to the labeling medium and incubate for a defined time.[6]

-

Sample Collection: Collect the spent labeling medium.

-

Analysis of Sulfated Product: Analyze the spent medium for the presence of [35S]sulfated acetaminophen using TLC and scintillation counting, as described in the enzyme kinetic assay protocol.[6]

-

Data Interpretation: An increase in the amount of [35S]sulfated acetaminophen in the medium with increasing acetaminophen concentrations indicates cellular sulfation activity.

Signaling Pathways and Regulatory Mechanisms

The expression and activity of SULT1A1 are subject to regulation at the transcriptional level, which can influence an individual's capacity for acetaminophen sulfation. Genetic factors also play a significant role in the interindividual variability of SULT1A1 function.

Transcriptional Regulation of SULT1A1

The expression of the SULT1A1 gene is controlled by the interplay of various transcription factors that bind to its promoter region. Unlike many other drug-metabolizing enzymes, SULT1A1 expression does not appear to be significantly induced by nuclear receptor activators.[11] Instead, its high constitutive expression in the liver is driven by the synergistic action of Sp1 and GA binding protein (GABP), an Ets transcription factor.[11] More recent studies have also implicated the Nuclear Factor I (NFI) family of transcription factors (NFI-A, NFI-B, NFI-C, and NFI-X) in the regulation of SULT1A1 expression in breast cancer cells.[12][13]

References

- 1. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interindividual variability in acetaminophen sulfation by human fetal liver: implications for pharmacogenetic investigations of drug-induced birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ontogeny of Hepatic Sulfotransferases and Prediction of Age-Dependent Fractional Contribution of Sulfation in Acetaminophen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The human sulfotransferase SULT1A1 gene is regulated in a synergistic manner by Sp1 and GA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfotransferase 1A1 (SULT1A1) gene expression is regulated by members of the NFI transcription factors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacogenetics of SULT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Acetaminophen Sulfate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of acetaminophen sulfate, a major metabolite of acetaminophen (paracetamol), in commonly used preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for the accurate interpretation of toxicological studies and for the development of safer analgesics. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of acetaminophen and its sulfate conjugate in rats and mice following oral (PO) and intravenous (IV) administration. These values have been compiled from various studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Acetaminophen and this compound in Rats

| Species (Strain) | Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |

| Rat (Wistar) | Acetaminophen | 100 | IV | - | - | - | - | 6.89 (to APAP-S) | - | [1] |

| Rat (SHR) | Acetaminophen | 100 | IV | - | - | - | - | 8.10 (to APAP-S) | - | [1] |

| Rat (Wistar) | Acetaminophen | 100 | PO | 72.82 ± 5.62 | 1.20 | - | 14.45 ± 10.63 | - | 5.93 (Vd1) | [2] |

| Rat (Wistar, with HCC) | Acetaminophen | 100 | PO | 66.72 ± 4.07 | 0.50 | - | 17.02 ± 1.74 | - | 8.64 (Vd1) | [2] |

| Rat (Lewis, nonpregnant) | Acetaminophen | 15 | IV | - | - | - | - | - | - | [3] |

| Rat (Lewis, pregnant) | Acetaminophen | 15 | IV | - | - | - | - | - | - | [3] |

| Rat (Lewis, nonpregnant) | Acetaminophen | 300 | IV | - | - | - | Increased in pregnancy | Decreased in pregnancy | - | [3] |

| Rat (Lewis, pregnant) | Acetaminophen | 300 | IV | - | - | - | - | - | - | [3] |

| Rat | This compound | 30 (APAP eq) | PO | ~25 (first peak) | ~0.5 (first peak) | - | - | - | - | [4][5] |

| Rat | This compound | 120 (APAP eq) | PO | ~40 (first peak) | ~0.5 (first peak) | - | - | - | - | [4][5] |

Note: Cmax and Tmax for this compound after oral administration in rats exhibit a two-peak profile. The second peak is variable and attributed to deconjugation and reconjugation. CL represents the partial clearance to this compound (APAP-S). Vd1 represents the volume of distribution of the central compartment.

Table 2: Pharmacokinetic Parameters of Acetaminophen and Metabolites in Mice

| Species (Strain) | Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |

| Mouse (C57BL/6) | Acetaminophen | 300 | Oral Gavage | - | - | - | - | - | - | [6] |

| Mouse (Male) | Acetaminophen | 500 | IP | - | - | Slower metabolism in females | - | - | - | [7] |

| Mouse (Female) | Acetaminophen | 500 | IP | - | - | - | - | - | - | [7] |

Experimental Protocols

This section details common methodologies employed in preclinical pharmacokinetic studies of acetaminophen and its metabolites.

Animal Models

-

Rats: Wistar and Sprague-Dawley are the most frequently used strains. Spontaneously Hypertensive Rats (SHR) have also been used to study the influence of disease states on drug metabolism.[2][8]

-

Mice: C57BL/6 is a common strain for studying acetaminophen-induced hepatotoxicity and metabolism.[6][7]

Drug Administration

-

Oral Administration (Gavage):

-

Vehicle: Acetaminophen is typically suspended or dissolved in an aqueous vehicle such as water, saline, or a 0.5% methylcellulose solution.

-

Dosing Volume: The volume administered is generally between 5 and 10 mL/kg for rats and 10 mL/kg for mice.

-

Procedure: A stainless steel or flexible plastic gavage needle is used to deliver the dose directly into the stomach. The length of the needle is predetermined based on the animal's size to prevent esophageal or stomach perforation. Animals are often fasted overnight prior to dosing to reduce variability in absorption.[6]

-

-

Intravenous Administration:

-

Vehicle: Acetaminophen for intravenous administration is dissolved in a sterile, isotonic solution such as saline.

-

Injection Site: In rats, the lateral tail vein or jugular vein are common injection sites. In mice, the tail vein is typically used.

-

Procedure: The drug solution is administered as a bolus injection or a short infusion. The volume is typically low, around 1-2 mL/kg.

-

Blood Sample Collection

-

Serial Sampling: To construct a pharmacokinetic profile from a single animal, serial blood samples are collected at multiple time points.

-

Collection Sites:

-

Rats: Blood is often collected from the jugular vein (if cannulated), tail vein, or via cardiocentesis for a terminal sample.

-

Mice: Due to smaller blood volumes, techniques like submandibular vein puncture, saphenous vein puncture, or retro-orbital sinus sampling are used for small, repeated samples. Cardiac puncture is used for terminal blood collection.

-

-

Sample Processing:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

The tubes are then centrifuged (e.g., 10,000 x g for 10 minutes) to separate the plasma.

-

The resulting plasma supernatant is transferred to a clean tube and stored frozen (typically at -20°C or -80°C) until analysis.

-

Bioanalytical Methods

Quantification of acetaminophen and its sulfate conjugate in plasma is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

A protein precipitation step is typically employed to remove plasma proteins that can interfere with the analysis. This is often done by adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation.

-

An internal standard (e.g., a structurally similar compound or a deuterated version of the analyte) is added to the plasma sample before protein precipitation to correct for variations in extraction and instrument response.

-

-

HPLC-UV Method:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous phase is often adjusted to optimize the separation.

-

Detection: The UV detector is typically set at a wavelength where acetaminophen and its metabolites have significant absorbance (e.g., 254 nm).

-

-

LC-MS/MS Method:

-

Chromatography: Similar to HPLC-UV, a reversed-phase C18 column is often used with a gradient elution of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique used in either positive or negative ion mode.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

-

Visualizations

The following diagrams illustrate the metabolic pathway of acetaminophen and a typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Pharmacokinetics of acetaminophen after intravenous and oral administration to spontaneously hypertensive rats and normotensive Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dolor.org.co [dolor.org.co]

- 3. Testing of acetaminophen in support of the international multilaboratory in vivo rat Pig‐a assay validation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound after oral administration in rats: analysis of plasma profiles exhibiting a non-linear second peak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In Vivo Formation and Elimination of Acetaminophen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic processes governing the formation and elimination of acetaminophen sulfate, a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen (APAP). Understanding these pathways is critical for assessing drug efficacy, predicting potential toxicity, and developing novel therapeutic strategies.

Introduction: The Sulfation Pathway in Acetaminophen Metabolism

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1][2][3] At therapeutic doses, sulfation, also known as sulfoconjugation, accounts for the metabolism of approximately 30-44% of an administered acetaminophen dose.[1][4] This process, catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs), involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen.[1][5] The resulting this compound is a water-soluble, pharmacologically inactive metabolite that is readily eliminated from the body, primarily through renal excretion.[1][4]

Molecular Mechanisms of Acetaminophen Sulfation

The Role of Sulfotransferases (SULTs)

The sulfation of acetaminophen is mediated by specific isoforms of the SULT enzyme superfamily. In humans, the key enzymes responsible for this biotransformation are primarily located in the liver and intestine.[5]

-

SULT1A1: This is considered the primary enzyme responsible for acetaminophen sulfation in the adult human liver.[6][7]

-

SULT1A3/4: These isoforms also contribute to acetaminophen sulfation, particularly in the gastrointestinal tract and platelets.[1][5] In the fetal liver, SULT1A3/4 plays a more significant role.[1][4]

-

SULT1E1 and SULT2A1: These enzymes have been shown to be involved in acetaminophen sulfation in the human fetal liver.[1][4]

-

SULT1C4: This isoform has also demonstrated the ability to sulfate acetaminophen.[5][6]

The expression and activity of these SULTs can vary between individuals due to genetic polymorphisms, which can influence the rate and extent of acetaminophen sulfation.[1]

The Essential Cofactor: PAPS

The availability of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is a critical rate-limiting factor in the sulfation pathway.[8][9] Depletion of hepatic PAPS stores, which can occur at high doses of acetaminophen, leads to the saturation of the sulfation pathway.[3][4][8][10] This saturation diverts acetaminophen metabolism towards the oxidative pathway, which can produce the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][11]

In Vivo Pharmacokinetics of this compound

Following oral administration of acetaminophen, this compound is formed in the liver and intestines and subsequently transported into the systemic circulation. The elimination of this compound is primarily mediated by the kidneys.[1][4]

Transporter Proteins in Elimination

The movement of this compound from hepatocytes into the blood and its subsequent excretion into urine is facilitated by specific transporter proteins:

-

ABCC3 and ABCC4: These transporters, located on the sinusoidal (blood-facing) membrane of hepatocytes, are responsible for the efflux of this compound into the bloodstream.[1][4]

-

Renal Excretion: The water-soluble nature of this compound allows for efficient elimination via glomerular filtration and active tubular secretion in the kidneys.[1][4]

Quantitative Data on Acetaminophen Sulfation

The following tables summarize key quantitative parameters related to the in vivo formation and elimination of this compound.

Table 1: Contribution of Sulfation to Acetaminophen Metabolism at Therapeutic Doses

| Parameter | Value | Reference |

| Percentage of Urinary Metabolites | 30 - 44% | [1][4] |

Table 2: Key Human Sulfotransferase Isoforms Involved in Acetaminophen Metabolism

| SULT Isoform | Primary Location | Role | Reference |

| SULT1A1 | Liver | Major enzyme in adults | [6][7] |

| SULT1A3/4 | Intestine, Platelets, Fetal Liver | Significant contributor, major role in fetal liver | [1][4][5] |

| SULT1E1 | Fetal Liver | Involved in fetal metabolism | [1][4] |

| SULT2A1 | Fetal Liver | Involved in fetal metabolism | [1][4] |

| SULT1C4 | Liver, Intestine | Contributes to sulfation | [5][6] |

Table 3: Pharmacokinetic Parameters of Acetaminophen and its Sulfate Metabolite

| Parameter | Acetaminophen | This compound | Reference |

| Elimination Half-Life (Adults) | 1.5 - 3 hours | Longer than parent drug | [5][12] |

| Peak Plasma Concentration Time (Oral) | 10 - 60 minutes | Follows formation from parent drug | [5] |

Experimental Protocols for Studying Acetaminophen Sulfation

In Vivo Animal Studies

Objective: To determine the pharmacokinetic profile and metabolic fate of acetaminophen and its sulfate conjugate in a living organism.

Protocol:

-

Animal Model: Select an appropriate animal model, such as mice or rats, which have been shown to have similar metabolic pathways to humans for acetaminophen, though with some species-specific differences in enzyme kinetics.[8][13][14]

-

Dosing: Administer a defined dose of acetaminophen (e.g., intraperitoneally or orally).[14][15]

-

Sample Collection: Collect blood and urine samples at predetermined time points.[16]

-

Sample Preparation: Process plasma and urine samples to precipitate proteins and extract the analytes of interest.[17][18]

-

Analytical Quantification: Analyze the concentrations of acetaminophen and this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21]

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for both the parent drug and its metabolite.

Isolated Hepatocyte Culture Assay

Objective: To investigate the capacity and kinetics of acetaminophen sulfation in a controlled in vitro system that closely mimics the liver environment.

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a suitable species (e.g., rat or human).[15][22]

-

Cell Culture: Culture the isolated hepatocytes on an appropriate substrate, such as Matrigel or type 1 collagen, which helps maintain their metabolic function.[15]

-

Incubation: Treat the cultured hepatocytes with varying concentrations of acetaminophen.[15]

-

Sample Collection: Collect aliquots of the culture medium and cell lysates at different time points.

-

Metabolite Analysis: Quantify the amount of this compound produced using LC-MS/MS or other sensitive analytical techniques.

-

Enzyme Kinetics: Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the sulfation reaction.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. Acetaminophen – metabolism [sites.duke.edu]

- 4. ClinPGx [clinpgx.org]

- 5. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Different mechanism of saturation of this compound conjugation in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biochemistry of acetaminophen hepatotoxicity and rescue: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-dependent pharmacokinetics of acetaminophen: evidence of glutathione depletion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Acetaminophen Sulfate Stability: A Technical Guide

Introduction

Acetaminophen (APAP), also known as paracetamol, is a widely utilized over-the-counter analgesic and antipyretic.[1] Upon administration, it is extensively metabolized in the liver, primarily through glucuronidation and sulfation, into pharmacologically inactive conjugates that are then excreted.[2] Acetaminophen sulfate is one of these major metabolites. Understanding the stability of both the parent drug and its metabolites is a critical aspect of drug development and formulation. It ensures the safety, efficacy, and quality of the final pharmaceutical product throughout its shelf life.[3][4]

This technical guide provides an in-depth overview of the stability of acetaminophen, with a focus on its sulfate conjugate. It details the metabolic pathways, experimental protocols for stability assessment, and analytical techniques for quantification, aimed at researchers, scientists, and drug development professionals.

Acetaminophen Metabolism and the Role of Sulfation

The biotransformation of acetaminophen occurs predominantly in the liver via three main pathways:

-

Glucuronidation: This is the primary metabolic route for therapeutic doses, accounting for approximately 52-57% of the drug's metabolism.[2]

-

Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism at therapeutic doses, leading to the formation of this compound.[2]

-

Oxidation: A minor fraction (5-10%) is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) into a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][5]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione.[6] However, during an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[6][7] This depletes glutathione stores, allowing NAPQI to bind to cellular proteins, which can result in severe hepatotoxicity.[5][8]

Stability Profile of Acetaminophen and its Conjugates

While direct, extensive stability data for the isolated this compound metabolite is not widely published, the stability of the parent compound, acetaminophen, is well-documented and serves as the primary focus for formulation and stability studies. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][9] These studies involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light.[3][10]

Summary of Forced Degradation Studies on Acetaminophen

The table below summarizes the typical degradation behavior of acetaminophen under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[9]

| Stress Condition | Reagent/Condition | Typical Observation | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Degradation observed, rate dependent on acid concentration and temperature. | p-Aminophenol |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | More rapid degradation compared to acidic conditions. | p-Aminophenol |

| Oxidation | 3% - 30% H₂O₂, Room Temp | Significant degradation. | N-acetyl-p-benzoquinone imine (NAPQI) |

| Thermal Degradation | Dry Heat (e.g., 100°C for 1 hr) | Stable in dry state, but degrades in the presence of moisture at elevated temperatures.[11] | p-Aminophenol and other oxidative products |

| Photolytic Degradation | UV/Visible Light (ICH Q1B) | Generally stable, but degradation can occur upon prolonged exposure. | Hydroquinone, Benzoquinone |

Note: The primary degradation product under both acidic and basic hydrolysis is p-aminophenol.[10] Oxidation primarily leads to the formation of N-acetyl-p-benzoquinone imine.[10]

Experimental Protocols for Stability Assessment

A robust stability study program is designed to understand how a drug substance or product changes over time under various environmental factors.[3] The following section outlines a general experimental protocol for conducting forced degradation studies on acetaminophen.

Sample Preparation

A stock solution of acetaminophen is prepared in a suitable solvent, typically the mobile phase to be used for analysis (e.g., a mixture of methanol and water).[12] This stock solution is then diluted to a known concentration for subsequent stress testing.

Forced Degradation (Stress Testing)

-

Acid Hydrolysis: The drug solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M HCl) and may be refluxed or heated (e.g., at 80°C) for a specified period. Samples are withdrawn at various time points.[10]

-

Base Hydrolysis: The drug solution is treated with a basic solution (e.g., 0.1 M NaOH) under similar temperature conditions as acid hydrolysis.[10]

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v H₂O₂), and kept at room temperature. The reaction is monitored over time.[10]

-

Thermal Degradation: A solid sample of the drug powder is exposed to dry heat in a calibrated oven (e.g., 100°C for 1 hour).[9] A solution of the drug can also be heated to assess stability in a specific formulation.

-

Photostability Testing: The drug solution and solid drug substance are exposed to a light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours and 200 watt hours per square meter.[9]

Sample Analysis

After exposure to stress conditions, the samples are neutralized (if necessary), diluted to the appropriate concentration, and analyzed using a validated, stability-indicating analytical method.

Analytical Methodologies

The accurate quantification of acetaminophen and its metabolites, including this compound, is crucial. A variety of analytical techniques are available for this purpose.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of acetaminophen and its degradation products.[13][14] Reversed-phase (RP-HPLC) methods, often using a C18 or C8 column, provide excellent separation and quantification.[10][15] Detection is typically performed using a UV detector at a wavelength around 230-250 nm.[10][15] The use of a buffer-free mobile phase (e.g., methanol:water) can be advantageous for simplicity and instrument longevity.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity, making it ideal for identifying unknown degradation products and quantifying metabolites in complex biological matrices like plasma and urine.[13]

-

UV-Visible Spectrophotometry: While simpler and less expensive, this method is less specific than chromatography. It can be suitable for quantifying the parent drug in simple formulations where interference from excipients or degradation products is minimal.

Logical Relationships in Acetaminophen Degradation

The degradation of acetaminophen is a chemically driven process where specific environmental stressors lead to predictable breakdown products. Understanding these relationships is key to developing stable formulations and appropriate storage conditions.

Conclusion

The stability of acetaminophen and its metabolites, such as this compound, is a cornerstone of pharmaceutical quality. While acetaminophen is relatively stable under normal storage conditions, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. Preliminary investigation through forced degradation studies is essential to elucidate these degradation pathways, identify potential degradants like p-aminophenol and NAPQI, and develop validated, stability-indicating analytical methods. This comprehensive approach ensures the development of a safe, effective, and stable drug product that meets rigorous regulatory standards.

References

- 1. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]

- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. japsonline.com [japsonline.com]

- 5. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nationwidechildrens.org [nationwidechildrens.org]

- 7. PharmGKB Blog: Pathways of acetaminophen metabolism at therapeutic versus toxic doses [pharmgkb.blogspot.com]

- 8. childrenscolorado.org [childrenscolorado.org]

- 9. benchchem.com [benchchem.com]

- 10. appconnect.in [appconnect.in]

- 11. researchgate.net [researchgate.net]

- 12. jchr.org [jchr.org]

- 13. Analytical techniques for the determination of acetaminophen: A review | Semantic Scholar [semanticscholar.org]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. globalresearchonline.net [globalresearchonline.net]

Acetaminophen Sulfate: A Comprehensive Technical Guide on its Role as a Major Metabolite of Paracetamol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. Its metabolic fate in the body is a critical determinant of both its therapeutic efficacy and potential toxicity. The primary routes of metabolism occur in the liver via Phase II conjugation reactions, principally glucuronidation and sulfation. This technical guide provides an in-depth examination of the sulfation pathway, which leads to the formation of acetaminophen sulfate (APAP-S). This metabolite is a crucial, non-toxic, water-soluble compound that facilitates the drug's excretion. Understanding the kinetics, enzymes, and analytical methodologies related to this compound is paramount for drug development, toxicological studies, and clinical management of acetaminophen overdose.

Paracetamol Metabolism: The Central Role of Sulfation

Upon administration, paracetamol is extensively metabolized, predominantly in the liver, with a smaller fraction metabolized in the kidneys and intestine.[1][2] Only 2-5% of the parent drug is excreted unchanged in the urine.[3][4] The three main metabolic pathways are:

-

Glucuronidation: This is the most dominant pathway at therapeutic doses, accounting for 50-70% of the drug's metabolism.[3] It is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[1]

-

Sulfation: This is the second major pathway, responsible for the conversion of 25-44% of a therapeutic acetaminophen dose into this compound.[1][2][3] This pathway is crucial for detoxification and is mediated by sulfotransferase (SULT) enzymes.[1]

-

Oxidation: A minor but critically important pathway (5-15%) is mediated by the cytochrome P450 enzyme system (mainly CYP2E1).[3][4] This pathway generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3]

At therapeutic doses, the sulfation and glucuronidation pathways efficiently convert acetaminophen into inactive, water-soluble conjugates that are readily eliminated. However, during an overdose, these pathways can become saturated.[1][2] Saturation of the sulfation pathway, in particular, can occur even at supratherapeutic doses, shunting more acetaminophen towards the oxidative pathway.[2][5] This leads to increased NAPQI production, depletion of hepatic GSH stores, and subsequent covalent binding of NAPQI to cellular proteins, causing hepatocellular necrosis and acute liver failure.[5][6]

Enzymology of Acetaminophen Sulfation

The sulfation of acetaminophen is a Phase II biotransformation reaction catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs).[1][2] These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen, rendering it more polar for excretion.[1][2][5]

Several SULT isoforms are involved in acetaminophen sulfation in humans:

-

SULT1A1: Considered a major enzyme responsible for acetaminophen sulfation in the adult liver.[1][7][8]

-

SULT1A3/SULT1A4: These closely related enzymes also contribute significantly to acetaminophen sulfation.[1][2]

-

SULT1E1 and SULT2A1: These isoforms play a role, particularly in the fetal liver.[1][2]

The expression and activity of these enzymes in tissues like the liver and intestine are fundamental to the overall capacity of the sulfation pathway.[7][8]

Quantitative Analysis of Paracetamol Metabolites

The distribution of metabolites is a key indicator of the metabolic status and potential for toxicity. The following table summarizes the quantitative excretion of acetaminophen and its major metabolites in urine following a therapeutic dose in healthy adults.

| Metabolite | Percentage of Total Urinary Excretion | Notes |

| Acetaminophen Glucuronide (APAP-Gluc) | 52 - 57%[1][2] | The primary metabolite at therapeutic doses. |

| This compound (APAP-S) | 30 - 44%[1][2] | The second major metabolite. This pathway can become saturated at higher doses.[2] |

| NAPQI-derived Conjugates | ~8% | Includes Mercapturic Acid (~4%) and Cysteine (~4%) conjugates formed after GSH conjugation.[6][9] |

| Unchanged Acetaminophen | < 5%[1][2] | A small fraction is excreted without being metabolized. |

Table 1: Relative abundance of acetaminophen and its metabolites in urine after a therapeutic dose.

Visualizing Metabolic Pathways and Workflows

Paracetamol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of paracetamol, highlighting the formation of this compound.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 6. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Core Principles of Acetaminophen Metabolism to its Sulfate Conjugate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism primarily in the liver. At therapeutic concentrations, a significant fraction of the drug is conjugated with sulfate, a process known as sulfation or sulfonation. This biotransformation is a critical detoxification pathway, converting the parent drug into a water-soluble, pharmacologically inactive metabolite (acetaminophen sulfate) that is readily excreted from the body. The reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. Understanding the fundamental principles of this pathway—its enzymatic players, kinetics, regulation, and tissue specificity—is paramount for drug development, toxicological assessment, and the management of acetaminophen overdose, where the saturation of this pathway plays a key role in the onset of hepatotoxicity.

The Acetaminophen Sulfation Pathway

Sulfation is a major Phase II metabolic pathway for acetaminophen, accounting for the elimination of 30-44% of a therapeutic dose.[1][2] The process occurs predominantly in the liver, with the kidney and intestine also contributing to a lesser extent.[1][2] The core of the pathway is the enzymatic transfer of a sulfonate group (SO₃⁻) from the cofactor PAPS to the hydroxyl group of acetaminophen.[2][3] This conjugation reaction dramatically increases the hydrophilicity of the molecule, facilitating its transport out of hepatocytes and subsequent renal excretion.[1][2]

The cytosolic SULT enzymes are the catalysts for this reaction.[1] Several SULT isoforms are capable of sulfonating acetaminophen, with varying efficiencies and tissue expression patterns. In the postnatal human liver and intestine, SULT1A1 and SULT1A3/4 are the primary enzymes responsible for acetaminophen sulfation.[1][4] Other isoforms, such as SULT1C4, SULT1E1, and SULT2A1, have also been shown to exhibit activity towards acetaminophen, particularly in the fetal liver or at high substrate concentrations.[1][4][5]

The availability of the PAPS cofactor can be a rate-limiting factor for sulfation. Endogenous sulfate is derived from dietary sources or the metabolism of sulfur-containing amino acids.[4] At supratherapeutic or toxic doses of acetaminophen, the sulfation pathway can become saturated due to the depletion of PAPS and/or the saturation of SULT enzymes.[2][6] This saturation shunts a greater proportion of acetaminophen down the oxidative pathway, leading to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) and subsequent liver injury.[1][6][7]

Quantitative Data Presentation

The quantitative aspects of acetaminophen metabolism are crucial for pharmacokinetic and toxicokinetic modeling. The following tables summarize key data regarding the metabolic fate and enzymatic kinetics of acetaminophen sulfation.

Table 1: Metabolic Fate of a Therapeutic Acetaminophen Dose in Adults

| Metabolic Pathway | Metabolite | Percentage of Urinary Metabolites | Citation(s) |

|---|---|---|---|

| Glucuronidation | Acetaminophen Glucuronide | 52 - 57% | [1][2] |

| Sulfation | This compound | 30 - 44% | [1][2] |

| Oxidation (CYP450) | NAPQI-derived conjugates | 5 - 10% | [1][2] |

| Unchanged | Acetaminophen | < 5% |[1][2] |

Table 2: Kinetic Parameters of Major Human SULTs for Acetaminophen Sulfation

| SULT Isoform | Apparent Km (µM) | Citation(s) |

|---|---|---|

| SULT1A1 | 407.9 | [5] |

| SULT1A3 | 634.6 | [5] |

| SULT1C4 | 172.5 | [5] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 3: Relative Acetaminophen-Sulphating Activity in Human Tissue Cytosols

| Tissue | Relative Activity Level | Citation(s) |

|---|---|---|

| Liver | High | [5][8] |

| Intestine | High | [5][8] |

| Lung | Low | [5][8] |

Logical Overview of Dose-Dependent Metabolism

The fate of acetaminophen is highly dependent on the administered dose. At therapeutic levels, the detoxification pathways of sulfation and glucuronidation efficiently clear the drug. However, during an overdose, the sulfation pathway's limited capacity is exceeded, leading to a critical metabolic shift towards the toxifying oxidation pathway.

Experimental Protocols

The study of acetaminophen sulfation relies on a combination of in vitro, cell-based, and in vivo experimental models. Below are detailed methodologies for key experiments.

Protocol: In Vitro SULT Activity Assay using Recombinant Enzymes or Tissue Cytosol

This protocol describes a radiometric assay to determine the kinetic parameters of acetaminophen sulfation.

Objective: To quantify the rate of formation of sulfated acetaminophen catalyzed by a specific SULT isoform or a mixture of enzymes in a tissue cytosol preparation.

Materials:

-

Recombinant human SULT enzyme (e.g., SULT1A1) or human liver cytosol (HLC).

-

Acetaminophen stock solution.

-

[³⁵S]PAPS (radiolabeled cofactor).

-

Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Barium acetate (0.1 M) and Barium hydroxide (0.1 M) for precipitation.

-

Zinc sulfate (0.1 M).

-

Scintillation cocktail and vials.

-

Microcentrifuge and scintillation counter.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume ~160 µL) containing phosphate buffer, an appropriate amount of enzyme/cytosol (e.g., 10-30 µg for liver cytosol), and varying concentrations of acetaminophen substrate.[9]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding [³⁵S]PAPS (e.g., 20 µM final concentration, containing ~0.1 µCi).[9]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range for product formation.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 200 µL of 0.1 M barium acetate.[9] This step begins the precipitation of unused [³⁵S]PAPS.

-

Precipitation: Add 50 µL of barium hydroxide and 50 µL of zinc sulfate to the mixture, vortexing after each addition. This co-precipitates proteins and the unreacted [³⁵S]PAPS as barium sulfate.

-

Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.

-

Quantification: Carefully transfer a known volume of the supernatant, which contains the soluble, radiolabeled this compound product, into a scintillation vial. Add scintillation cocktail.

-

Data Analysis: Measure the radioactivity in the supernatant using a liquid scintillation counter. Convert counts per minute (CPM) to the amount of product formed (pmol) using the specific activity of the [³⁵S]PAPS. Calculate the reaction velocity (e.g., pmol/min/mg protein). Plot velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: Analysis of Acetaminophen Sulfation in Cultured Cells

This protocol uses metabolically competent cell lines to study sulfation in a cellular context.

Objective: To detect and quantify the formation and excretion of this compound by cultured human cells, such as HepG2 (hepatoma) or Caco-2 (intestinal epithelial) cells.[5]

Materials:

-

HepG2 or Caco-2 cells, cultured to confluency in appropriate plates.

-

Cell culture medium, standard supplements, and sulfate-free medium.

-

Acetaminophen.

-

[³⁵S]Sodium Sulfate (Na₂³⁵SO₄).

-

Cell lysis buffer.

-

Thin-Layer Chromatography (TLC) plates (cellulose).

-

Developing Solvent (e.g., n-butanol:acetic acid:water).

-

Phosphorimager or autoradiography film.

Methodology:

-

Metabolic Labeling: Replace the standard culture medium of confluent cells with a sulfate-free medium. After a brief incubation (e.g., 1 hour), replace this with fresh sulfate-free medium containing a known activity of [³⁵S]Sodium Sulfate to label the intracellular inorganic sulfate pool. Allow cells to incubate for several hours (e.g., 4-6 hours) to generate [³⁵S]PAPS.

-